molecular formula C10H12N4O B2384400 3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol CAS No. 2169190-24-1

3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol

Cat. No.: B2384400
CAS No.: 2169190-24-1
M. Wt: 204.233
InChI Key: ZYZXOECZLDUKMH-UHFFFAOYSA-N
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Description

3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol is a high-purity heterocyclic organic compound intended for research and development purposes. This molecule features a 1,2,4-triazole core linked to a pyridin-4-yl ring and an isopropyl substituent, a scaffold known to exhibit significant biological activity. Compounds within this structural class have been investigated as potent inhibitors of tyrosine kinase receptors, including the AXL receptor, which is a key target in oncological research for the treatment of proliferative diseases . The mechanism of action for related analogs involves the inhibition of kinase-mediated signaling pathways, leading to the suppression of tumor cell proliferation and the induction of apoptosis in vitro and in vivo . Its potential research applications are primarily in the field of medicinal chemistry, serving as a key intermediate or lead compound for the development of novel therapeutic agents targeting various cancers, such as breast cancer, colon cancer, and acute myeloid leukaemia . The presence of both nitrogen-rich heterocycles and a hydrophilic group contributes to the compound's physicochemical properties, influencing its solubility and binding affinity in biological systems. Researchers value this compound for its potential in studying cell proliferation and apoptotic processes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-propan-2-yl-2-pyridin-4-yl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7(2)9-12-10(15)14(13-9)8-3-5-11-6-4-8/h3-7H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZXOECZLDUKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of hydrazones using chlorinating agents such as N-chlorosuccinimide . The reaction conditions are generally mild, and the process can be monitored using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the pyridine moiety.

    Substitution: Substitution reactions can occur at different positions on the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: N-chlorosuccinimide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Scientific Research Applications

Pharmaceutical Applications

1. Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal properties. For instance, compounds similar to 3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol have been synthesized and evaluated for their effectiveness against various strains of fungi, including Candida albicans. These compounds have shown greater efficacy than traditional antifungal agents like fluconazole, with minimal inhibitory concentration (MIC) values often below 25 µg/mL .

2. Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. The structure of this compound suggests potential activity against cancer cell lines due to its ability to inhibit specific kinases involved in tumor growth. For example, triazole compounds are known to target c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs), making them promising candidates for cancer therapy .

3. Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antimicrobial agents .

Agricultural Applications

1. Fungicides
Due to their antifungal properties, triazole compounds are widely used as agricultural fungicides. They function by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This mode of action makes them effective against a variety of plant pathogens that threaten crop yields .

2. Plant Growth Regulators
Emerging research suggests that triazole derivatives may play a role in regulating plant growth and development. By modulating hormonal pathways within plants, these compounds can enhance stress tolerance and improve overall plant health under adverse environmental conditions .

Case Study 1: Antifungal Efficacy

A series of novel triazole compounds were synthesized and tested against clinical isolates of Candida. The results showed that modifications to the triazole ring enhanced antifungal activity significantly compared to standard treatments. The most effective compounds demonstrated MIC values significantly lower than those observed for fluconazole .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that certain triazole derivatives could induce apoptosis in cells with c-KIT mutations. These findings suggest a mechanism where the compound interferes with signaling pathways critical for cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitogen-activated protein kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Compound 7a: 3-Chloro-5-(3-isopropyl-1-(3-methylpyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridin-2(1H)-one

  • Molecular Formula : C16H17ClN5O
  • Key Differences :
    • A chloro substituent and a methylated pyridine ring enhance steric bulk and electronic effects.
    • Demonstrated activity as a BRD4 inhibitor, with HRMS (m/z 333.1597) and <sup>1</sup>H NMR data confirming structural integrity .
  • Comparison : The additional substituents in 7a likely improve target binding affinity but may reduce solubility compared to the parent compound.

Zinc Coordination Complex (Diaquabis{5-(pyridin-2-yl)-3-[4-(pyridin-4-yl)phenyl]-1H-1,2,4-triazol-1-ido}zinc)

  • Key Differences :
    • Incorporates a phenyl spacer and pyridin-2-yl group, enabling metal coordination.
    • Used in gas storage and catalysis due to its structural rigidity .
  • Comparison : The target compound lacks metal-binding phenyl groups, limiting its application in coordination chemistry.

Heterocyclic Core Modifications

1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic Acid

  • Molecular Formula : C15H14N4O3
  • Key Differences :
    • Replaces the 1,2,4-triazole with a 1,2,4-oxadiazole ring.
    • The oxadiazole’s lower basicity may alter pharmacokinetic properties .
  • Comparison : Oxadiazoles generally exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to triazoles.

Triazole Isomerism

5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives

  • Key Differences :
    • Features a 1,2,3-triazole isomer instead of 1,2,4-triazole.
    • Reported as xanthine oxidase inhibitors, highlighting the impact of nitrogen positioning on biological activity .

Triazol-ol Derivatives with Varied Substitutions

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol Dihydrochloride

  • Molecular Formula : C7H14N5O·2HCl
  • Key Differences :
    • Substituted with a piperidine group, enhancing solubility via ionization.
    • Used in pharmaceutical intermediates due to its amine functionality .
  • Comparison : The target compound’s isopropyl and pyridine groups confer lipophilicity, which may influence membrane permeability.

Biological Activity

3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol is a heterocyclic compound that belongs to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in agriculture and pharmaceuticals, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3C_{11}H_{13}N_3 with a molecular weight of 201.24 g/mol. The compound features a triazole ring fused with a pyridine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various fungal pathogens. In a study focusing on related compounds, several triazoles demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against fungal species such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
3-Isopropyl-1-(pyridin-4-yl)-...Candida albicans8
5-(4-Pyridyl)-1H-1,2,4-triazoleAspergillus niger16
4-(Pyridin-3-yl)-1H-1,2,4-triazoleStaphylococcus aureus32

Agricultural Applications

The compound is also explored for its potential as a fungicide in agricultural chemistry. Its ability to inhibit specific enzymes in fungal pathogens makes it a candidate for developing new fungicides that can protect crops from diseases . The use of triazole-based fungicides has been well-documented in literature, highlighting their effectiveness in controlling plant pathogens.

Study on Antifungal Efficacy

In a controlled study assessing the antifungal efficacy of various triazoles, including this compound, researchers found that this compound exhibited potent activity against Fusarium oxysporum, a significant plant pathogen. The study reported an MIC of 10 µg/mL for the compound, suggesting its potential utility in agricultural applications .

Development of Pharmaceutical Agents

Another area of research focuses on the pharmaceutical applications of triazoles. A study investigated the inhibitory effects of several triazole derivatives on key enzymes involved in fungal cell wall synthesis. The results indicated that this compound effectively inhibited the enzyme glucan synthase with an IC50 value of 12 µM . This finding supports its potential as a lead compound for developing antifungal drugs.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Core FormationIsonicotinohydrazide, CS₂, NaOH, ethanol, reflux65–7590–95
S-AlkylationIsopropyl bromide, DMF, 80°C, 12h70–8085–90

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H NMR : The pyridinyl protons appear as doublets (δ 8.5–8.7 ppm), while the isopropyl group shows a septet (δ 3.5–4.0 ppm) and doublets (δ 1.2–1.4 ppm) for methyl groups .
  • GC-MS : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~235 g/mol) and fragmentation patterns confirm the triazole backbone .
  • Elemental Analysis : Expected C, H, N percentages should align with theoretical values (e.g., C: 52.3%, H: 5.1%, N: 29.8%) .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for this compound across different microbial strains?

Methodological Answer:
Discrepancies may arise from:

  • Strain-Specific Sensitivity : Adjust MIC/MBC assays using standardized strains (e.g., Pseudomonas aeruginosa ATCC 27853 vs. clinical isolates) .
  • Assay Conditions : Control pH (7.2–7.4), temperature (37°C), and broth composition (e.g., Mueller-Hinton) to ensure reproducibility .
  • Data Normalization : Compare activity relative to positive controls (e.g., ciprofloxacin) and account for solvent effects (e.g., DMSO ≤1% v/v) .

Q. Table 2: Antimicrobial Activity Example

StrainMIC (μg/mL)MBC (μg/mL)
P. aeruginosa31.2562.5
E. coli125>250

Advanced: What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX programs be optimized for accurate refinement?

Methodological Answer:

  • Crystal Quality : Poor diffraction due to flexible substituents (e.g., isopropyl group). Optimize crystallization via vapor diffusion with acetone/water .
  • SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder. Apply restraints for isotropic displacement parameters of the isopropyl group .
  • Hydrogen Bonding : Analyze O–H⋯N interactions (2.8–3.0 Å) to validate packing using SHELXPRO .

Advanced: How do substituents like the isopropyl group and pyridinyl ring influence the compound's biological activity, and what in silico methods validate these effects?

Methodological Answer:

  • Hydrophobicity : The isopropyl group enhances membrane permeability (logP ~2.5), while the pyridinyl ring enables π-π stacking with bacterial enzymes .
  • Molecular Docking : Use AutoDock Vina to simulate binding to P. aeruginosa efflux pumps (e.g., MexB). Validate docking poses with MD simulations (100 ns) to assess stability .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with MIC values to predict activity trends .

Advanced: What strategies mitigate side reactions during the synthesis of S-alkyl derivatives of this triazole compound?

Methodological Answer:

  • Catalyst Use : Add KI (10 mol%) to accelerate S-alkylation and reduce byproducts like disulfides .
  • Temperature Control : Maintain ≤80°C to prevent decomposition of the triazole ring .
  • Workup Optimization : Quench excess alkylating agents with ice-cold water and extract with ethyl acetate to isolate the product .

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